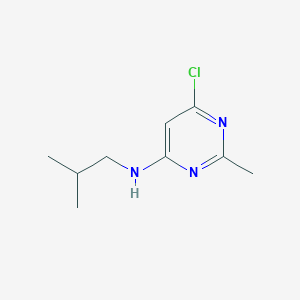

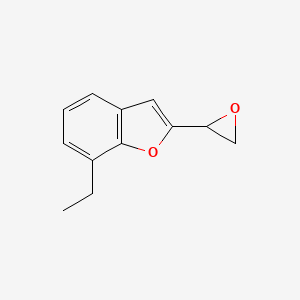

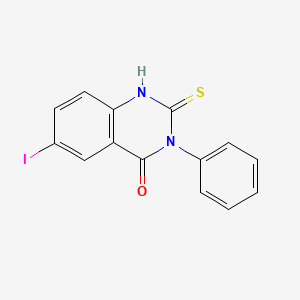

6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one is a chemical compound that belongs to the class of quinazoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Antimicrobial Activity

6-Iodo-2-mercaptophenylquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antimicrobial properties. These derivatives exhibit broad-spectrum antimicrobial activity, with some compounds showing moderate activity against Candida albicans and Pseudomonas aeruginosa. Notably, the antimicrobial activity is not as potent as standard drugs like ampicillin and clotrimazole (Alafeefy, 2008).

Eco-Friendly Synthesis

A series of 6-iodo-3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones were synthesized using choline chloride/urea deep eutectic solvent. This method is rapid, selective, catalyst-free, and environmentally friendly, demonstrating the potential of eco-friendly synthesis for such compounds (Molnar, Klenkar, & Tarnai, 2017).

Antifungal and Antitumor Applications

6-Iodoquinazolin-4(3H)-one derivatives have been studied for their antifungal activities, with some compounds showing promising results. Additionally, certain 6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives exhibit significant antitumor properties, suggesting their potential as templates for developing more potent antimicrobial and antitumor agents (El-Hashash, El-Shahawi, Ragab, & Nagdy, 2015).

Synthesis and Biological Evaluation

Some novel substituted 2-mercapto-3-phenethylquinazolines, including 6-iodo derivatives, have been designed, synthesized, and evaluated for their in vitro antitumor activity. These compounds exhibit selective activities against various cancer cell lines, suggesting their potential as antitumor agents (Alanazi, Al-Suwaidan, Abdel-Aziz, Mohamed, Elmorsy, & El-Azab, 2013).

Antibacterial Activity and QSAR Studies

3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones containing 6-iodo derivatives have been synthesized and investigated for their antibacterial activity. Preliminary QSAR studies using computer-derived property descriptors have been performed, highlighting the significance of the 3-arylideneamino substituent in enhancing antibacterial activity (Nanda, Ganguli, & Chakraborty, 2007).

Antiproliferative Activity

The antiproliferative activities of novel heterocycles derived from 6-iodo-2-phenyl-4H-benzo[d][1,3]thiazine-4-thione, including quinazoline-4(3H)-thione derivatives, have been evaluated against various cancer cell lines. Some compounds show cytotoxic activities comparable to doxorubicin, a reference compound (Salem, Al-Mabrook, & El-Hashash, 2020).

Propriétés

IUPAC Name |

6-iodo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9IN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCYMQMGKDRCGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)I)NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9IN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501445 |

Source

|

| Record name | 6-Iodo-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one | |

CAS RN |

18741-38-3 |

Source

|

| Record name | 6-Iodo-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.